Triazole Regioisomerism Drives a 0.5 Log-Unit Lipophilicity Shift: 1H-N1 vs. 2H-N2 Comparison
The target compound (1H-1,2,3-triazole, N1-substituted) has a computed XLogP3 of 0.6, compared to 1.1 for the 2H-1,2,3-triazole N2-substituted regioisomer (CAS 2137789-47-8), representing a ΔXLogP3 of +0.5 log units for the 2H form [1][2]. Both compounds share identical molecular formula (C₈H₈BrN₅), molecular weight (254.09 g/mol), TPSA (69.6 Ų), hydrogen bond donor/acceptor counts, and rotatable bond count, isolating the lipophilicity difference to the triazole N-substitution pattern [1][2]. This 0.5 log-unit increase corresponds to approximately a 3.2-fold higher octanol-water partition coefficient for the 2H-regioisomer, meaning it is significantly more lipophilic and less water-soluble than the target compound .
| Evidence Dimension | Computed lipophilicity (XLogP3) as a determinant of solubility and permeability |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem CID 104813595) |
| Comparator Or Baseline | 2H-1,2,3-triazole N2-regioisomer (CAS 2137789-47-8, PubChem CID 165471735): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.5 log units; ~3.2-fold higher partition coefficient for the 2H-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15). Both compounds: MW 254.09, TPSA 69.6 Ų, HBD 1, HBA 4, RotB 2. |
Why This Matters
A 0.5 log-unit lipophilicity difference can shift a compound across critical thresholds for aqueous solubility, passive membrane permeability, and plasma protein binding—directly impacting both in vitro assay behavior and in vivo pharmacokinetic profiles during lead optimization.
- [1] PubChem CID 104813595. 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine. XLogP3 = 0.6, TPSA = 69.6 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/104813595 View Source
- [2] PubChem CID 165471735. 2-[(5-Bromopyridin-2-yl)methyl]-2H-1,2,3-triazol-4-amine. XLogP3 = 1.1, TPSA = 69.6 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/165471735 View Source
